molecular formula C5H8ClF2N B13482909 3-(Difluoromethylidene)pyrrolidine hydrochloride CAS No. 2866354-42-7

3-(Difluoromethylidene)pyrrolidine hydrochloride

Cat. No.: B13482909
CAS No.: 2866354-42-7
M. Wt: 155.57 g/mol
InChI Key: PJKLVSDFOCDUBR-UHFFFAOYSA-N
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Description

3-(Difluoromethylidene)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by a difluoromethylidene group (-CF₂-) at the 3-position of the pyrrolidine ring. Pyrrolidine, a five-membered saturated heterocycle, serves as a scaffold in medicinal chemistry due to its conformational flexibility and ability to mimic bioactive structures. The introduction of fluorine atoms enhances metabolic stability, lipophilicity, and binding affinity to biological targets . This compound is of interest in drug discovery, particularly for targeting enzymes or receptors where fluorination modulates pharmacokinetic properties.

Properties

CAS No.

2866354-42-7

Molecular Formula

C5H8ClF2N

Molecular Weight

155.57 g/mol

IUPAC Name

3-(difluoromethylidene)pyrrolidine;hydrochloride

InChI

InChI=1S/C5H7F2N.ClH/c6-5(7)4-1-2-8-3-4;/h8H,1-3H2;1H

InChI Key

PJKLVSDFOCDUBR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1=C(F)F.Cl

Origin of Product

United States

Preparation Methods

Fluorination-Free Synthesis Starting from 2-Chloro-2,2-difluoroacetic Acid

One of the most efficient and well-documented synthetic routes to 3-(Difluoromethylidene)pyrrolidine hydrochloride involves a seven-step process starting from commercially available 2-chloro-2,2-difluoroacetic acid. This method was reported by Wei et al. in the Journal of Fluorine Chemistry (2012) and represents a fluorination-free approach, avoiding hazardous fluorinating reagents while maintaining high yield and purity.

Key steps in this synthesis include:

This method is notable for its scalability and the use of relatively mild reaction conditions, making it suitable for industrial applications.

Step Number Reaction Description Key Reagents/Conditions Outcome/Product
1-3 Telescoped synthesis of hydroxy-nitrobutanamide Starting from 2-chloro-2,2-difluoroacetic acid Crystalline intermediate (N,N-diethyl-2,2-difluoro-3-hydroxy-4-nitrobutanamide)
4 Reductive nitromethylation Reducing agent (e.g., metal hydride) Introduction of nitrogen substituent
5-6 Catalytic hydrogenation and cyclization Catalysts such as Pd/C, H2 Formation of pyrrolidine ring
7 Borane reduction Borane (BH3) Final product: 3-(Difluoromethylidene)pyrrolidine hydrochloride

This synthesis achieves good yield and purity, with the hydrochloride salt formed as a stable solid suitable for further applications.

Fluorination Reagents and Radical Approaches (Contextual)

Although specific direct fluorination methods for 3-(Difluoromethylidene)pyrrolidine hydrochloride are limited, sulfur-based fluorination reagents such as sulfoxides and sulfones have been extensively studied for introducing trifluoromethyl and related groups into organic molecules. These reagents (e.g., PhSO2CF3) can generate trifluoromethyl radicals or anions under mild conditions, which could inspire future methodologies for difluoromethylidene incorporation into pyrrolidine rings.

Comparative Analysis of Preparation Methods

Preparation Method Starting Material Key Features Yield and Purity Scalability
Fluorination-free synthesis (Wei et al.) 2-Chloro-2,2-difluoroacetic acid Seven-step, telescoped process, mild conditions Good yield and high purity Suitable for scale-up
Pd-catalyzed hydroarylation (related) N-alkyl pyrrolines Metal-catalyzed, broad substrate scope Moderate to high (dependent on substrate) Potential for adaptation
Sulfur-based fluorination reagents Various sulfoxides/sulfones Radical and nucleophilic fluorination Variable, method-dependent Experimental stage

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethylidene)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylidene derivatives, while substitution reactions can produce a variety of fluorinated compounds .

Scientific Research Applications

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3-$$(difluoromethyl)sulfanyl]pyrrolidine hydrochloride is a highly functionalized organic compound with potential applications in medicinal chemistry, chemical synthesis, and chemical biology. It can serve as a building block in the synthesis of pharmaceuticals and agrochemicals, as well as a probe in chemical biology studies. However, it is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Physical and Chemical Properties

3-$$(difluoromethyl)sulfanyl]pyrrolidine hydrochloride is a white crystalline powder that is highly soluble in water and polar solvents.

  • Melting Point: 162-165°C
  • Boiling Point: 274-276°C
  • Solubility: Highly soluble in polar solvents such as water and ethanol
  • Dipole Moment: 1.81D

Synthesis and Characterization

The synthesis of 3-(difluoromethyl)sulfanyl]pyrrolidinehydrochlorideinvolvesreactingdifluoromethylthiolwithpyrrolidineinthepresenceofhydrochloricacid,resultingintheformationoftheHClsaltof3(difluoromethyl)sulfanyl]pyrrolidinehydrochlorideinvolvesreactingdifluoromethylthiolwithpyrrolidineinthepresenceofhydrochloricacid,resultingintheformationoftheHClsaltof3-(difluoromethyl)sulfanyl]pyrrolidine. The characterization of this compound is done using various techniques such as NMR, mass spectrometry, and IR spectroscopy. Analytical methods like HPLC, GC, and TLC are used to detect its presence and purity, which is essential for quality control during synthesis and production.

Biological Properties

3-$$(difluoromethyl)sulfanyl]pyrrolidine hydrochloride acts as an inhibitor of the proteasome, a protein complex that degrades proteins in cells. It has also shown potential as an anticancer agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells.

Applications in Scientific Experiments

3-$$(difluoromethyl)sulfanyl]pyrrolidine hydrochloride has potential applications in various fields of scientific research:

  • Medicinal chemistry
  • Chemical synthesis
  • Chemical biology
  • Drug discovery and development as a building block for various drug molecules
  • Development of fluorescent probes and imaging agents for biological studies

Toxicity and Safety

Studies indicate that 3-$$(difluoromethyl)sulfanyl]pyrrolidine hydrochloride has low toxicity levels and is well-tolerated by mammals. However, it should be handled with care due to its irritant properties.

Limitations and Future Directions

3-$$(difluoromethyl)sulfanyl]pyrrolidine hydrochloride has limitations, including its sensitivity towards air and moisture, and limited availability. Future research should focus on:

  • Developing more efficient and scalable methods of synthesis.
  • Investigating the potential biological activity of this compound in other cellular processes.
  • Exploring the potential therapeutic applications of this compound in other diseases.
  • Developing new applications for this compound in chemical biology and materials science.
  • Studying the unique chemical and physical properties of this compound and its derivatives, and how they can be applied in various fields of research and industry.

Mechanism of Action

The mechanism of action of 3-(Difluoromethylidene)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyrrolidine Derivatives

Fluorinated pyrrolidine hydrochlorides are widely studied for their unique electronic and steric effects. Key analogs include:

3,3-Difluoropyrrolidine Hydrochloride
  • Structure : Two fluorine atoms at the 3-position of the pyrrolidine ring.
  • Properties: Increased ring rigidity compared to non-fluorinated analogs.
  • Applications : Used in protease inhibitors and kinase modulators due to its ability to stabilize transition states in enzymatic reactions .
3-Fluoropyrrolidine Hydrochloride
  • Structure : Single fluorine substituent at the 3-position.
  • Properties: Less lipophilic than difluorinated analogs but retains metabolic stability. The monofluro substitution allows for subtle electronic tuning in receptor-ligand interactions .
3-(2,6-Difluorophenyl)pyrrolidine Hydrochloride
  • Structure : Pyrrolidine with a 2,6-difluorophenyl substituent.
  • Properties : The aromatic fluorine atoms enhance π-π stacking interactions in protein binding pockets. This compound is explored in CNS-targeting agents due to improved blood-brain barrier penetration .

Substituent-Varied Pyrrolidine Derivatives

2-(3-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride
  • Structure : Pyrrolidine with a trifluoromethylphenyl group at the 2-position.
  • Properties : The bulky trifluoromethyl group introduces steric hindrance, affecting binding pocket accessibility. This compound shows selectivity in serotonin receptor modulation .
3-((2-Fluorophenoxy)methyl)pyrrolidine Hydrochloride
  • Structure: Phenoxy-methyl group with a fluorine atom at the ortho position.
  • Properties : The ether linkage and aromatic fluorine enhance solubility in polar solvents, making it suitable for aqueous formulation in preclinical studies .

Key Observations :

  • Fluorine Position: 3,3-Difluorinated derivatives exhibit higher metabolic stability than monofluorinated analogs due to reduced susceptibility to oxidative metabolism .
  • Substituent Effects : Bulky groups (e.g., trifluoromethylphenyl) improve target selectivity but may reduce bioavailability. Smaller fluorinated groups (e.g., difluoromethylidene) balance lipophilicity and solubility .
  • Biological Performance: Compounds with dual fluorine atoms or electron-withdrawing groups show enhanced inhibitory activity in enzyme assays compared to non-fluorinated counterparts .

Biological Activity

3-(Difluoromethylidene)pyrrolidine hydrochloride is a fluorinated heterocyclic compound with the chemical formula C₄H₈F₂ClN and a molecular weight of 143.56 g/mol. Its unique structure, characterized by a difluoromethyl group attached to a pyrrolidine ring, enhances its biological activity and membrane permeability, making it a valuable compound in medicinal chemistry and drug development.

  • Molecular Formula : C₄H₈F₂ClN
  • Molecular Weight : 143.56 g/mol
  • Appearance : White powder
  • Melting Point : Approximately 134 °C

The biological activity of 3-(difluoromethylidene)pyrrolidine hydrochloride is primarily attributed to the reactivity of its difluoromethyl group. This group can participate in various chemical reactions, facilitating interactions with biological targets such as enzymes and receptors. The compound's ability to modulate these interactions is crucial for its therapeutic potential.

Biological Activity

Research indicates that 3-(difluoromethylidene)pyrrolidine hydrochloride exhibits significant biological activities, particularly in the context of cancer treatment. It has been shown to affect pathways involved in hyperproliferative diseases, including various types of cancers such as breast cancer, renal cell carcinoma, and acute myelogenous leukemia .

Table: Summary of Biological Activities

Disease Type Mechanism References
Breast CancerInhibition of PI3K/Akt/mTOR pathways
Renal Cell CarcinomaModulation of cell cycle regulators
Acute Myelogenous LeukemiaInduction of apoptosis in malignant cells
Ovarian CancerTargeting tumor microenvironment

Case Studies

Several studies have explored the efficacy of 3-(difluoromethylidene)pyrrolidine hydrochloride in preclinical models:

  • Breast Cancer Study : In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by disrupting PI3K/Akt signaling pathways. The results showed a dose-dependent reduction in cell viability, suggesting potential as a therapeutic agent .
  • Renal Cell Carcinoma Research : Animal models treated with 3-(difluoromethylidene)pyrrolidine hydrochloride exhibited significant tumor size reduction compared to control groups. The compound was found to induce apoptosis through mitochondrial pathways, confirming its anticancer properties .
  • Acute Myelogenous Leukemia Trials : Clinical trials indicated that patients receiving treatment with this compound showed improved survival rates and reduced leukemic cell counts, reinforcing its role as a promising candidate for leukemia therapy .

Applications in Medicinal Chemistry

The compound serves as a crucial building block in synthesizing various active pharmaceutical ingredients (APIs). Its fluorinated structure enhances the biological activity and pharmacokinetic properties of resultant compounds, making it an essential component in drug discovery and development processes.

Q & A

[Basic] What are the standard synthetic routes for preparing 3-(Difluoromethylidene)pyrrolidine hydrochloride?

Methodological Answer:
The synthesis typically involves difluoromethylation of pyrrolidine derivatives. A common approach includes:

  • Reacting pyrrolidine with difluoromethylating agents (e.g., ClCF2_2H or BrCF2_2H) under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents like DMF or THF at 60–80°C .
  • Post-synthetic modification : The intermediate is treated with HCl gas in anhydrous ether to form the hydrochloride salt.
  • Scalable methods like continuous flow synthesis may enhance yield and purity by optimizing residence time and temperature gradients .

[Basic] What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms the presence of difluoromethyl groups (δ ≈ -80 to -100 ppm). 1H^{1}\text{H} NMR resolves pyrrolidine ring protons (δ 1.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak [M+H]+^+ at m/z 168.05 (calculated for C5_5H9_9F2_2N).
  • X-ray Crystallography : Resolves the Z-configuration of the difluoromethylidene group and hydrochloride salt formation .

[Advanced] How does the difluoromethylidene group influence nucleophilic substitution reactivity compared to non-fluorinated analogs?

Methodological Answer:
The electron-withdrawing effect of the difluoromethylidene group:

  • Reduces electron density on the pyrrolidine nitrogen, slowing protonation kinetics (pKa_a ~6.2 vs. ~9.5 for non-fluorinated analogs).
  • Enhances leaving group ability in SN2^2 reactions, enabling faster substitution with alkyl halides or aryl boronic acids.
  • Computational studies (DFT calculations) show a 15–20% increase in activation energy for ring-opening reactions due to steric hindrance from fluorine atoms .

[Advanced] What strategies resolve contradictions in reported reaction yields for its synthesis?

Methodological Answer:
Discrepancies in yields (40–75%) arise from:

  • Solvent polarity : Higher yields in DMF (ε=37) vs. THF (ε=7.5) due to improved reagent solubility.
  • Catalyst optimization : Adding 5 mol% CuI accelerates difluoromethylation, increasing yields to 80% .
  • Purification methods : Gradient chromatography (silica gel, hexane/EtOAc) removes by-products like 3-fluoropyrrolidine hydrochloride (common impurity, δ ~4.2 ppm in 1H^{1}\text{H} NMR) .

[Basic] What are the common biological targets of this compound in proteomics research?

Methodological Answer:
The compound interacts with:

  • G-protein-coupled receptors (GPCRs) : Modulates dopamine D2_2 and serotonin 5-HT2A_{2A} receptors due to structural mimicry of endogenous amines .
  • Enzyme inhibition : Competitively inhibits monoamine oxidase B (MAO-B) with IC50_{50} = 12 μM, as shown in fluorometric assays .

[Advanced] How can computational modeling predict its pharmacokinetic properties?

Methodological Answer:
In silico tools assess:

  • Lipophilicity (LogP) : Predicted LogP = 1.2 (vs. 1.8 experimentally), indicating moderate blood-brain barrier penetration .
  • Metabolic stability : CYP3A4-mediated oxidation at the pyrrolidine ring (70% clearance predicted via in vitro microsomal assays) .
  • Docking simulations : AutoDock Vina identifies binding poses in MAO-B’s hydrophobic pocket (binding energy = -9.2 kcal/mol) .

[Basic] What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Use fume hoods and PPE (nitrile gloves, lab coat) due to hydrochloride salt dust irritancy .
  • Store at 2–8°C under nitrogen to prevent hygroscopic degradation.
  • Waste disposal : Neutralize with NaHCO3_3 before aqueous disposal .

[Advanced] What mechanistic insights explain its role in fluorinated pharmaceutical intermediates?

Methodological Answer:
The gem-difluoro group enhances:

  • Metabolic stability : Resists oxidative dealkylation by liver enzymes, increasing half-life (t1/2_{1/2} = 4.5 h in rat models) .
  • Bioavailability : Fluorine’s electronegativity improves solubility (25 mg/mL in PBS) and membrane permeability (Papp_{app} = 8 × 106^{-6} cm/s) .

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